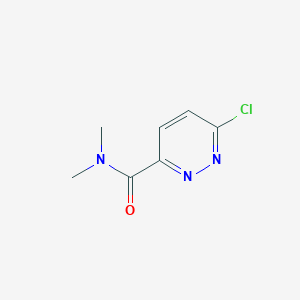

6-chloro-N,N-dimethylpyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

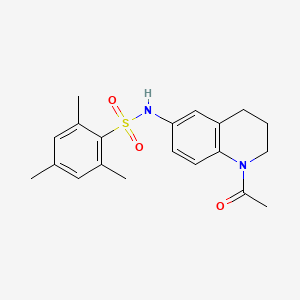

6-chloro-N,N-dimethylpyridazine-3-carboxamide is a chemical compound with the CAS Number: 1183315-30-1 . It has a molecular weight of 185.61 . It is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 6-chloro-N,N-dimethyl-3-pyridazinecarboxamide . The InChI code is 1S/C7H8ClN3O/c1-11(2)7(12)5-3-4-6(8)10-9-5/h3-4H,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 185.61 . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen

Antitumor Applications

One of the primary research interests in derivatives of 6-chloro-N,N-dimethylpyridazine-3-carboxamide is their antitumor properties. Studies on analogues such as 3-(2-chloroethyl)-N,N-dimethyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide have shown significant relevance in the context of novel bicyclic antitumor agents like mitozolomide and temozolomide (Lowe & Schwalbe, 1994). These findings suggest potential pathways for the development of new cancer therapies.

Inhibition of Interleukin-1β Converting Enzyme

Research on derivatives such as 3-chloro-4-carboxamido-6-arylpyridazines has unveiled their role as novel classes of interleukin-1β converting enzyme (ICE) inhibitors. These compounds offer a new direction for anti-inflammatory treatments, showcasing irreversible inhibition capabilities with significant implications for managing conditions related to interleukin-1β (Dolle et al., 1997).

Synthesis of Heterocyclic Compounds

The compound has been utilized as a precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical synthesis. Studies have detailed the creation of thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives, highlighting its utility in generating new molecules with potential antimicrobial activities (Gad-Elkareem et al., 2011).

Polyamide Derivatives

Research into polyamides derived from 4,6-bis(4-chloroformylphenylthio)pyrimidine and 3,6-bis(4-chloroformylphenylthio)pyridazine showcases applications in creating materials with high optical properties, refractive indices, and thermal stability. These polyamides are promising for applications requiring materials with specific optical and thermal characteristics (Zhang et al., 2013).

Biological Activity

Derivatives of this compound have been explored for their biological activities, including antimicrobial and antitumor effects. Novel arylazothiazole disperse dyes containing selenium, synthesized using a condensation reaction with seleno derivatives, have shown high efficiency in vitro screening for antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).

Safety and Hazards

The safety information for 6-chloro-N,N-dimethylpyridazine-3-carboxamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

6-chloro-N,N-dimethylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-11(2)7(12)5-3-4-6(8)10-9-5/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMVZQMITYLUFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2732752.png)

![N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2732755.png)

![(5-Chlorofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B2732759.png)

![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732761.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B2732763.png)

![6-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]pyridine-2-carboxylic acid](/img/structure/B2732765.png)

![N-[4-(benzyloxy)phenyl]-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2732768.png)

![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B2732770.png)

![2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2732771.png)